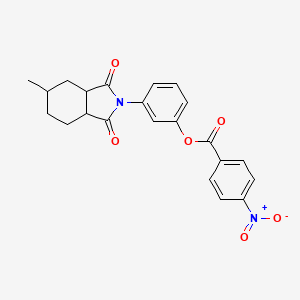
2-(4-chlorophenyl)-2-oxoethyl 1-(4-butoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like 2-(4-chlorophenyl)-2-oxoethyl 1-(4-butoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate often involves multi-step synthetic routes that may include the formation of the pyrrolidine ring, introduction of the ester groups, and the attachment of chlorophenyl and butoxyphenyl substituents. Microwave-induced reactions have been noted for the synthesis of pyrroles, offering an eco-friendly route with reduced reaction time and high yields, which could be relevant for synthesizing similar compounds (Banik, Kamboj, & Bajpai, 2023).
Molecular Structure Analysis
The molecular structure of such a compound is characterized by its heterocyclic core, the pyrrolidine ring, which is a common scaffold in many biologically active compounds. The presence of the chlorophenyl and butoxyphenyl groups would influence the molecule's electronic properties, potentially affecting its reactivity and interactions with biological targets.
Chemical Reactions and Properties
Chlorophenols, as part of the compound's structure, are known for their reactivity, including participation in oxidative stress mechanisms and potential antimicrobial activity. The compound's ester groups could be susceptible to hydrolysis under certain conditions, influencing its stability and reactivity (Fukayama, Tan, Wheeler, & Wei, 1986).
Aplicaciones Científicas De Investigación
Photoreactive Compounds
Research on sensitized photoreactions of 2-pyrones with chloroethylenes has led to the development of [2+2] cycloadducts, which have applications in synthesizing complex molecular structures. These reactions demonstrate the utility of chlorophenyl and oxoethyl groups in creating photoreactive compounds for advanced organic synthesis (Shimo et al., 1987).
Molecular Complexation
Studies have shown the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, indicating the importance of these functional groups in molecular recognition and binding. This research is crucial for understanding molecular interactions and designing new materials and drugs (Zimmerman, Wu, & Zeng, 1991).
Antitumoral Agents
Functionalized pyrroles have been studied for their potential as antitumoral agents. The structural determination of chain-functionalized pyrroles underscores their significance in medicinal chemistry, particularly in developing novel anticancer compounds (Silva et al., 2012).
Catalytic Processes
Research involving the catalytic properties of compounds containing chlorophenyl and pyrrolidine groups has led to advancements in synthetic methodologies. For instance, platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines, leading to pyrrolidine derivatives, has implications for efficient and selective synthesis processes (Bender & Widenhoefer, 2005).
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 1-(4-butoxyphenyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO5/c1-2-3-12-29-20-10-8-19(9-11-20)25-14-17(13-22(25)27)23(28)30-15-21(26)16-4-6-18(24)7-5-16/h4-11,17H,2-3,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXJJAKTNCXFPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007444.png)
![6-[(5-bromo-2-furyl)methylene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4007451.png)
![6,6-dimethyl-2,3-diphenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4007477.png)

![N-(5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4007485.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4007505.png)
![2-[4-(methylthio)phenyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4007516.png)
![N-[2-(2-ethylphenoxy)ethyl]-N-methyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4007524.png)
![N-cycloheptyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide](/img/structure/B4007532.png)
![4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime](/img/structure/B4007553.png)
![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007559.png)
![3-benzyl-1-[3-(1H-imidazol-1-yl)propyl]-2,5-pyrrolidinedione oxalate](/img/structure/B4007563.png)
![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4007570.png)